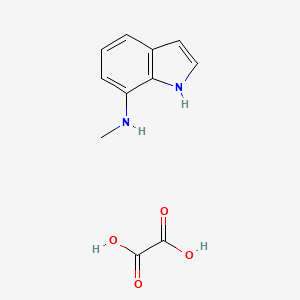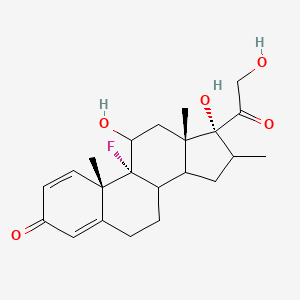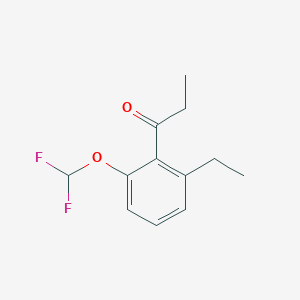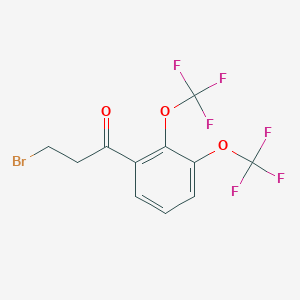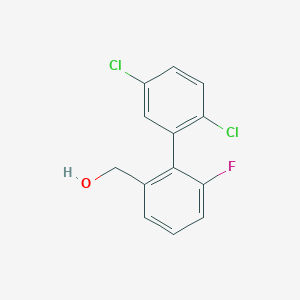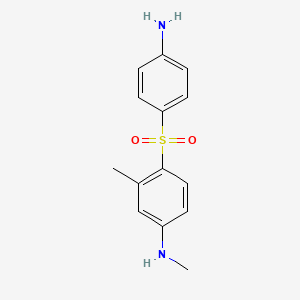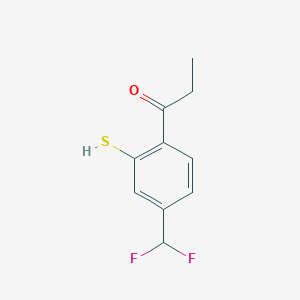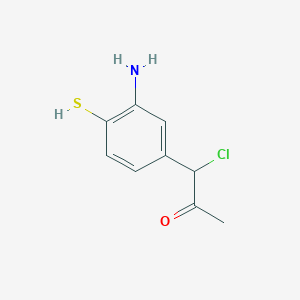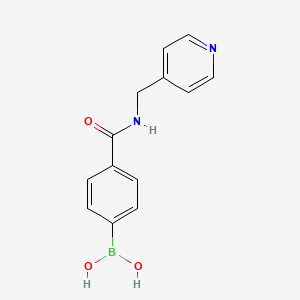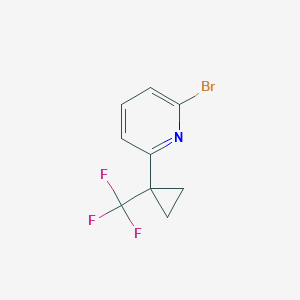
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the 2-position and a trifluoromethyl-substituted cyclopropyl group at the 6-position. Pyridine compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 2-hydrazino-6-(trifluoromethyl)pyridine with bromine in chloroform. The reaction mixture is heated to reflux for one hour, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the presence of the trifluoromethyl-substituted cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C9H7BrF3N |
|---|---|
分子量 |
266.06 g/mol |
IUPAC名 |
2-bromo-6-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7BrF3N/c10-7-3-1-2-6(14-7)8(4-5-8)9(11,12)13/h1-3H,4-5H2 |
InChIキー |
WJHNQQNTUFUNDE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=NC(=CC=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


